

# A Comparative Guide to the Spectral Data of Phenoxyacetone

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Compound of Interest		
Compound Name:	Phenoxyacetone	
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This guide provides a comprehensive comparison of the spectral data for **phenoxyacetone**, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the spectroscopic properties of this compound. The guide includes a comparison with phenylacetone to highlight the spectral influence of the phenoxy group.

### **Mass Spectrometry (MS)**

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The mass spectrum provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Table 1: Mass Spectrometry Data of **Phenoxyacetone** and Phenylacetone



Analyte	Molecular Formula	Molecular Weight ( g/mol )	Key Mass-to- Charge Ratios (m/z) and Relative Intensities
Phenoxyacetone	C9H10O2	150.17	150 (M+, 75.8%), 107 (73.8%), 77 (99.9%), 43 (73.2%), 51 (22.7%)[1]
Phenylacetone	C <sub>9</sub> H <sub>10</sub> O	134.18	134 (M <sup>+</sup> , 24.1%), 91 (57.3%), 92 (24.8%), 43 (99.9%), 65 (13.8%)[2][3]

Experimental Protocol: Acquiring Electron Ionization Mass Spectrometry (EI-MS) Data

A common method for analyzing small molecules like **phenoxyacetone** is through Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).[1]

- Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
- Injection: A small volume (typically 1  $\mu$ L) of the sample solution is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.
- Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
- Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[4]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
  or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).



 Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR).

Table 2: <sup>1</sup>H NMR Spectral Data of **Phenoxyacetone** and Phenylacetone (Solvent: CDCl<sub>3</sub>)

Analyte	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Phenoxyacetone	2.20	Singlet	3H	-C(=O)CH₃
4.55	Singlet	2H	-OCH <sub>2</sub> -	
6.90-7.30	Multiplet	5H	Aromatic protons	
Phenylacetone	2.15	Singlet	ЗН	-C(=O)CH₃[5]
3.68	Singlet	2H	-CH <sub>2</sub> -[5]	
7.15-7.35	Multiplet	5H	Aromatic protons[5]	_

Table 3: 13C NMR Spectral Data of **Phenoxyacetone** and Phenylacetone (Solvent: CDCl<sub>3</sub>)

Analyte	Chemical Shift ( $\delta$ , ppm)	Assignment
Phenoxyacetone	26.5, 74.5, 114.6, 121.6, 129.6, 157.9, 205.8	Data derived from typical values for similar structures.
Phenylacetone	29.2, 50.0, 126.9, 128.7, 129.4, 134.3, 206.4	[6]

Experimental Protocol: Acquiring <sup>1</sup>H and <sup>13</sup>C NMR Spectra



- Sample Preparation: Accurately weigh 5-20 mg of the analyte for <sup>1</sup>H NMR or 20-50 mg for <sup>13</sup>C NMR.[7] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean vial.[7] The deuterated solvent is used to avoid a large solvent signal in the <sup>1</sup>H NMR spectrum and for the instrument's lock system.[8]
- Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean NMR tube to a height of about 4-5 cm.[7]
- Instrument Setup: Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer.
- Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to obtain sharp spectral lines.[7]
- Acquisition: Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width). For <sup>13</sup>C NMR, a larger number of scans is typically required due to the low natural abundance of the <sup>13</sup>C isotope.[8]
- Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).[8]

## Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the functional groups present in a molecule.

Table 4: Key IR Absorption Bands of **Phenoxyacetone** and Phenylacetone



Analyte	Wavenumber (cm⁻¹)	Functional Group Assignment
Phenoxyacetone	~1730	C=O (Ketone) stretch
~1600, ~1500	C=C (Aromatic) stretch	
~1240	C-O (Aryl ether) stretch	
Phenylacetone	~1715	C=O (Ketone) stretch
~1600, ~1500	C=C (Aromatic) stretch	
~3030	C-H (Aromatic) stretch	_

Note: The exact positions of IR absorption bands can vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocol: Acquiring Attenuated Total Reflectance (ATR) FT-IR Spectra

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.[9]

- Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[9] Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.
- Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.[9]
- Apply Pressure: For solid samples, a pressure arm is used to press the sample firmly against the crystal to ensure intimate contact.[9]
- Data Acquisition: Acquire the IR spectrum of the sample. The instrument software will automatically subtract the background spectrum.
- Cleaning: After the measurement, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.[9]



## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. It is particularly useful for analyzing compounds with chromophores, such as conjugated systems and aromatic rings.

Table 5: UV-Vis Absorption Data of **Phenoxyacetone** and Phenylacetone

Analyte	λmax (nm)	Solvent	Chromophore
Phenoxyacetone	~270	Ethanol/Methanol	Phenyl and carbonyl groups
Phenylacetone	~258, ~283	Ethanol/Methanol	Phenyl and carbonyl groups[10][11]

Note: The  $\lambda$ max values can be influenced by the solvent used.

Experimental Protocol: Acquiring UV-Vis Spectra

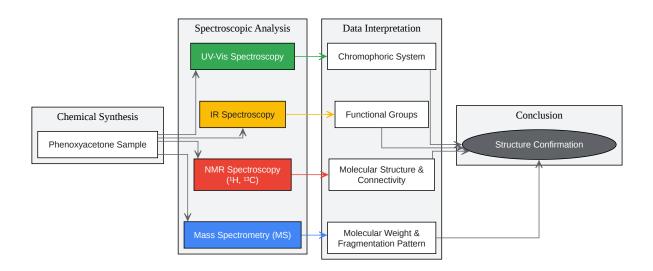
- Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, hexane). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1 to 1 absorbance units).[12]
- Cuvette Selection: Use quartz cuvettes for measurements in the UV region, as glass absorbs
   UV light.[13] Ensure the cuvettes are clean and free of scratches.[12]
- Baseline Correction: Fill a cuvette with the pure solvent to be used as a reference or blank.
   Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette.[14][15]
- Sample Measurement: Rinse the sample cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
- Data Analysis: The spectrum is typically plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a key characteristic of the compound.



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## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like **phenoxyacetone**.



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Caption: Workflow for the spectroscopic characterization of **phenoxyacetone**.

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